[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol
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Overview
Description
[(1R,5S,7s)-3-oxabicyclo[331]nonan-7-yl]methanol is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a bicyclic ketone precursor using sodium borohydride in methanol . Another approach includes the use of ruthenium catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of [(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one: Another related compound with variations in the ring system and functional groups.
Uniqueness
[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol is unique due to its specific ring structure and the presence of an oxygen atom within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(1S,5R)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol |
InChI |
InChI=1S/C9H16O2/c10-4-7-1-8-3-9(2-7)6-11-5-8/h7-10H,1-6H2/t7?,8-,9+ |
InChI Key |
KWQUQHYLXANZFR-CBLAIPOGSA-N |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1COC2)CO |
Canonical SMILES |
C1C2CC(CC1COC2)CO |
Origin of Product |
United States |
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